1-(5-hydroxy-4H-1,2-oxazol-5-yl)ethanone
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Overview
Description
1-(5-hydroxy-4H-1,2-oxazol-5-yl)ethanone is a heterocyclic compound that features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of 1-(5-hydroxy-4H-1,2-oxazol-5-yl)ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydroxylamine with α,β-unsaturated carbonyl compounds, followed by cyclization to form the oxazole ring. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-(5-hydroxy-4H-1,2-oxazol-5-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-hydroxy-4H-1,2-oxazol-5-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-hydroxy-4H-1,2-oxazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to a biological response. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(5-hydroxy-4H-1,2-oxazol-5-yl)ethanone can be compared with other oxazole derivatives, such as:
2-(1,2,4-Oxadiazol-5-yl)aniline: Another heterocyclic compound with similar structural features.
1,3-oxazole derivatives: These compounds also contain an oxazole ring and exhibit various biological activities. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological and chemical properties.
Properties
Molecular Formula |
C5H7NO3 |
---|---|
Molecular Weight |
129.11 g/mol |
IUPAC Name |
1-(5-hydroxy-4H-1,2-oxazol-5-yl)ethanone |
InChI |
InChI=1S/C5H7NO3/c1-4(7)5(8)2-3-6-9-5/h3,8H,2H2,1H3 |
InChI Key |
HMTKVFQYWOAIHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(CC=NO1)O |
Origin of Product |
United States |
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